2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound is a structurally complex heterocyclic molecule combining multiple pharmacologically relevant moieties:
- Isoxazole ring (3,5-dimethyl substitution): Known for metabolic stability and bioactivity in anti-inflammatory and antimicrobial agents.
- 1,3,4-Oxadiazole-thiophene hybrid: The oxadiazole-thiophene motif is associated with diverse biological activities, including anticancer and antimicrobial properties .
- Piperidine scaffold: A common structural feature in CNS-targeting drugs due to its ability to enhance blood-brain barrier permeability.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-15(12(2)25-21-11)8-16(23)22-6-3-4-13(9-22)17-19-20-18(24-17)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDMQUMNIKFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular structure of the compound includes:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen that contributes to the compound's biological activity.
- Thiophene Moiety : A sulfur-containing five-membered ring that enhances the compound's electronic properties and potential interactions with biological targets.
- Piperidine Ring : A six-membered ring that provides flexibility and may influence pharmacological effects.
The chemical formula of the compound is , with a molecular weight of approximately 358.4 g/mol.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit various bacterial strains effectively. The presence of the isoxazole ring is particularly noted for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 2-(3,5-Dimethylisoxazol-4-yl)-... | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| 3-amino-isoxazole | Antimicrobial | Various bacteria |
| 4-thiophenecarboxylic acid | Anti-inflammatory | In vitro studies |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have indicated that similar compounds demonstrate promising activity against various cancer cell lines. For example, compounds with structural similarities have shown high efficacy in inhibiting cell proliferation in both 2D and 3D culture systems .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.
- DNA Interaction : Similar compounds have demonstrated the ability to bind within the minor groove of DNA, suggesting a mechanism for antitumor activity through interference with DNA replication or transcription .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- Antimicrobial Studies : A study reported that derivatives containing isoxazole exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
- Antitumor Efficacy : Compounds with structural similarities to the target compound were tested against human tumor cell lines (e.g., HepG2) and showed IC50 values indicating effective growth inhibition (IC50 = 6.26 ± 0.33 μM) .
- Structure-Activity Relationship (SAR) : Research has established correlations between structural features and biological activities, indicating that modifications to the isoxazole or thiophene components can enhance efficacy .
Scientific Research Applications
Overview
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibits significant potential in various scientific research applications. Its unique structural features, combining isoxazole, thiophene, and oxadiazole moieties, contribute to its diverse biological activities. This article explores its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Antimicrobial Applications
Research indicates that compounds containing isoxazole and thiophene rings often exhibit antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit various bacterial strains effectively. The incorporation of the piperidine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against pathogens.
A study on related oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, suggesting that similar derivatives may possess comparable antimicrobial effects .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The presence of the piperidine group is believed to play a crucial role in enhancing the compound's bioactivity against cancer cells .
Synthesis and Evaluation of Isoxazole Derivatives
A series of isoxazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. The study involved testing various structural modifications on the isoxazole core, revealing that certain substitutions significantly increased biological activity. Notably, compounds with thiophene groups demonstrated enhanced interactions with target proteins involved in drug metabolism .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with specific biological targets. These studies indicated that hydrophobic interactions are pivotal for the efficacy of these compounds in inhibiting target enzymes associated with microbial resistance and cancer proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound with related derivatives (Table 1):
Functional Group Impact
- Oxadiazole-thiophene vs. Pyridine-containing oxadiazoles (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) show stronger hydrogen-bonding capacity due to nitrogen lone pairs, favoring enzyme inhibition .
- Isoxazole vs. However, pyrazoles with hydroxyl/amino groups (e.g., 7a) demonstrate superior antioxidant activity .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step heterocyclic coupling. A common approach includes:
- Cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring (e.g., using glacial acetic acid under reflux for 4–6 hours) .
- Piperidine functionalization via nucleophilic substitution or coupling reactions, requiring controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
- Purification via recrystallization from ethanol or ethanol-DMF mixtures to isolate the final product . Key parameters to optimize: stoichiometry of hydrazine derivatives, reflux duration, and solvent polarity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the integration of the thiophene, isoxazole, and piperidine moieties. Aromatic protons in the thiophene ring (δ 6.8–7.5 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm) are diagnostic .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) ensures purity >95%, particularly for detecting residual hydrazine intermediates .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~428.5 for C21H22N4O3S) .
Q. What structural features of this compound suggest potential bioactivity?
The 1,3,4-oxadiazole and thiophene moieties are associated with antimicrobial and anticancer activities due to their ability to disrupt enzyme function (e.g., topoisomerase inhibition) . The piperidine group enhances solubility and membrane permeability, which is critical for CNS-targeted applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Contradictions often arise from assay-specific variables:
- Cellular vs. enzymatic assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinity .
- Metabolic interference : Use liver microsome stability tests to rule out rapid degradation in cell-based assays .
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in viability assays) to exclude false positives .
Q. What strategies improve low yields during the oxadiazole cyclization step?
Low yields may stem from:
- Incomplete dehydration : Use molecular sieves or azeotropic distillation to remove water during cyclization .
- Side reactions : Substitute glacial acetic acid with polyphosphoric acid (PPA) to minimize esterification byproducts .
- Catalyst screening : Test Lewis acids like ZnCl2 or FeCl3 to accelerate ring closure . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) every 30 minutes .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding modes with targets like COX-2 or EGFR using AutoDock Vina. Focus on improving hydrogen bonding with the oxadiazole’s N-atoms .
- ADMET prediction : Use SwissADME to assess logP (target <3 for oral bioavailability) and P-glycoprotein substrate risk .
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. methoxy groups on isoxazole) with cytotoxicity to prioritize synthetic targets .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in derivatives?
- DoE (Design of Experiments) : Use fractional factorial designs to vary substituents on the thiophene and isoxazole rings while testing cytotoxicity (e.g., IC50 in MCF-7 cells) .
- Scaffold hopping : Replace the piperidine moiety with morpholine or pyrrolidine to assess rigidity’s impact on binding .
- Metabolite profiling : Incubate derivatives with CYP3A4/2D6 isoforms (human liver microsomes) to identify metabolic soft spots .
Methodological Considerations
- Controlled synthesis : Always use anhydrous solvents (e.g., ethanol over methanol for recrystallization) to prevent hydrate formation .
- Data validation : Cross-reference NMR shifts with PubChem’s predicted spectra (Lexichem TK 2.7.0) to confirm assignments .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
